
3-Adamantanecarboxylic acid, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is an organic compound derived from adamantane, a diamondoid hydrocarbon. Adamantane and its derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These characteristics make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER typically involves the esterification of 3-adamantanecarboxylic acid with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution.
Major Products:
Oxidation: 3-adamantanecarboxylic acid and phenol.
Reduction: 3-adamantanemethanol and phenol.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for antiviral and neuroprotective properties, particularly in the treatment of neurological diseases.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER involves its interaction with specific molecular targets. In medicinal applications, it may interact with viral proteins or neural receptors, inhibiting their function and providing therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative used .
Comparación Con Compuestos Similares
- 1-Adamantanecarboxylic acid
- 1-Adamantanecarbonyl chloride
- 2-Adamantanol
- 3-Hydroxyadamantane-1-carboxylic acid
Comparison: 3-ADAMANTANECARBOXYLIC ACID PHENYL ESTER is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. For example, while 1-adamantanecarboxylic acid is primarily used as a stabilizer in nanoparticle synthesis, the ester derivative is more versatile in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
35856-79-2 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
phenyl adamantane-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c18-16(19-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2 |
Clave InChI |
NYEFYOIDZWYVAM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


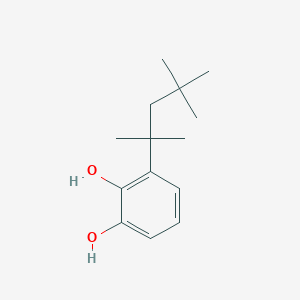
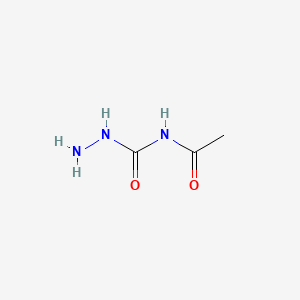
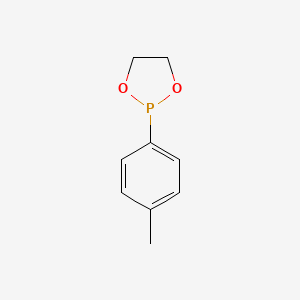
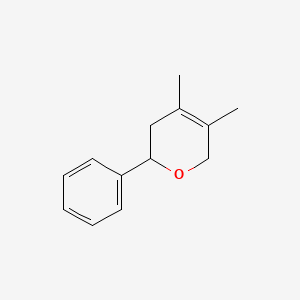
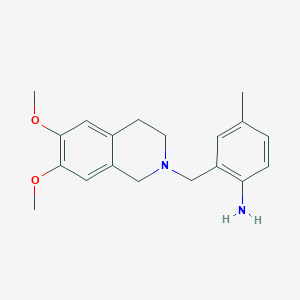
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)


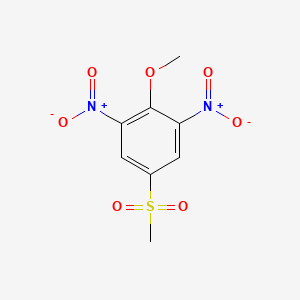
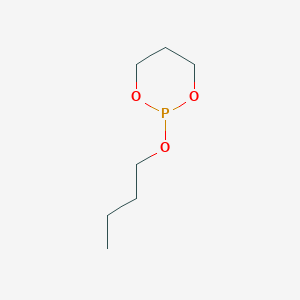
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
